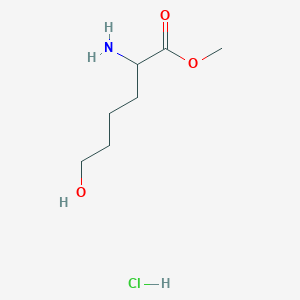
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride is a chemical compound with the molecular formula C7H16ClNO3 and a molecular weight of 197.66 g/mol . It is a derivative of norleucine, an amino acid, and is often used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride typically involves the esterification of norleucine followed by hydroxylation. The reaction conditions often include the use of methanol and hydrochloric acid as reagents . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of amino acid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the field of neurochemistry.
Mechanism of Action
The mechanism of action of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. It can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved include those related to amino acid synthesis and degradation .
Comparison with Similar Compounds
6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride can be compared with other similar compounds such as:
DL-Norleucine Methyl Ester Hydrochloride: This compound lacks the hydroxyl group present in this compound, making it less reactive in certain chemical reactions.
L-Leucine Methyl Ester Hydrochloride: This compound has a different side chain, leading to different biochemical properties and applications. The uniqueness of this compound lies in its hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16ClNO3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
methyl 2-amino-6-hydroxyhexanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-11-7(10)6(8)4-2-3-5-9;/h6,9H,2-5,8H2,1H3;1H |
InChI Key |
PYCCLGAUCYSNND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



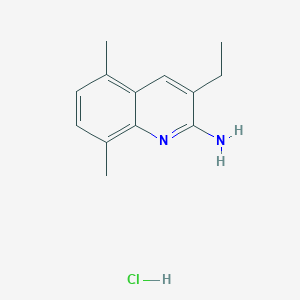
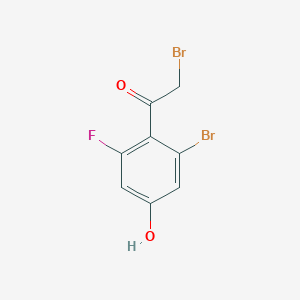
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)




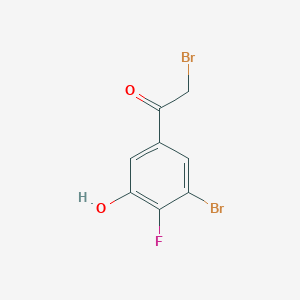
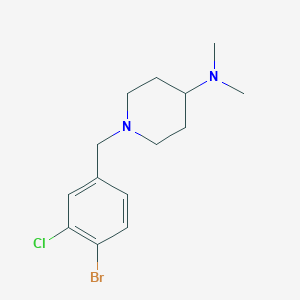

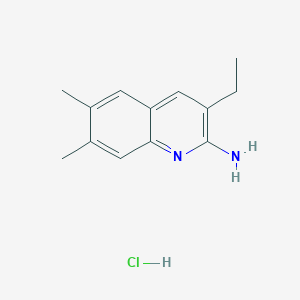
![1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15339151.png)
